2-(2,2-Dichlorocyclopropyl)acetaldehyde
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Overview
Description
2-(2,2-Dichlorocyclopropyl)acetaldehyde is an organic compound with the molecular formula C5H6Cl2O. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an acetaldehyde group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)acetaldehyde typically involves the reaction of 2,2-dichlorocyclopropane with an appropriate aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the consistency and quality of the final product. Industrial methods often emphasize cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichlorocyclopropyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2,2-Dichlorocyclopropyl)acetic acid.
Reduction: Formation of 2-(2,2-Dichlorocyclopropyl)ethanol.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dichlorocyclopropyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify biological molecules and alter their function. Specific details on the molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
2-(2,2-Dichlorocyclopropyl)acetaldehyde is unique due to its specific structural features, such as the presence of both a cyclopropyl ring and an aldehyde group
Properties
Molecular Formula |
C5H6Cl2O |
---|---|
Molecular Weight |
153.00 g/mol |
IUPAC Name |
2-(2,2-dichlorocyclopropyl)acetaldehyde |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-4(5)1-2-8/h2,4H,1,3H2 |
InChI Key |
FNJZHJWCFPTAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CC=O |
Origin of Product |
United States |
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